![molecular formula C17H21N3O3S B14179164 Methyl 2-[(4-cyano-1-morpholin-4-yl-5,6,7,8-tetrahydroisoquinolin-3-yl)sulfanyl]acetate CAS No. 371931-63-4](/img/structure/B14179164.png)
Methyl 2-[(4-cyano-1-morpholin-4-yl-5,6,7,8-tetrahydroisoquinolin-3-yl)sulfanyl]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-[(4-cyano-1-morpholin-4-yl-5,6,7,8-tetrahydroisoquinolin-3-yl)sulfanyl]acetate is a complex organic compound that features a morpholine ring, a cyano group, and a tetrahydroisoquinoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[(4-cyano-1-morpholin-4-yl-5,6,7,8-tetrahydroisoquinolin-3-yl)sulfanyl]acetate typically involves multi-step organic reactions. One common route includes the formation of the tetrahydroisoquinoline core, followed by the introduction of the morpholine ring and the cyano group. The final step involves the esterification to form the methyl ester.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput reactors and continuous flow chemistry to streamline the process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(4-cyano-1-morpholin-4-yl-5,6,7,8-tetrahydroisoquinolin-3-yl)sulfanyl]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the cyano group or other functional groups.
Substitution: Nucleophilic substitution reactions can be employed to replace specific groups within the molecule.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine.
Scientific Research Applications
Methyl 2-[(4-cyano-1-morpholin-4-yl-5,6,7,8-tetrahydroisoquinolin-3-yl)sulfanyl]acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action for Methyl 2-[(4-cyano-1-morpholin-4-yl-5,6,7,8-tetrahydroisoquinolin-3-yl)sulfanyl]acetate involves its interaction with specific molecular targets. The cyano group and morpholine ring are likely involved in binding to enzymes or receptors, influencing biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-[(4-cyano-1-piperidin-4-yl-5,6,7,8-tetrahydroisoquinolin-3-yl)sulfanyl]acetate
- Methyl 2-[(4-cyano-1-pyrrolidin-4-yl-5,6,7,8-tetrahydroisoquinolin-3-yl)sulfanyl]acetate
Uniqueness
Methyl 2-[(4-cyano-1-morpholin-4-yl-5,6,7,8-tetrahydroisoquinolin-3-yl)sulfanyl]acetate is unique due to the presence of the morpholine ring, which imparts distinct chemical properties and potential biological activities compared to its analogs with different ring structures.
Properties
CAS No. |
371931-63-4 |
|---|---|
Molecular Formula |
C17H21N3O3S |
Molecular Weight |
347.4 g/mol |
IUPAC Name |
methyl 2-[(4-cyano-1-morpholin-4-yl-5,6,7,8-tetrahydroisoquinolin-3-yl)sulfanyl]acetate |
InChI |
InChI=1S/C17H21N3O3S/c1-22-15(21)11-24-17-14(10-18)12-4-2-3-5-13(12)16(19-17)20-6-8-23-9-7-20/h2-9,11H2,1H3 |
InChI Key |
LLNUJWXOLPNQMK-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CSC1=C(C2=C(CCCC2)C(=N1)N3CCOCC3)C#N |
solubility |
25.6 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


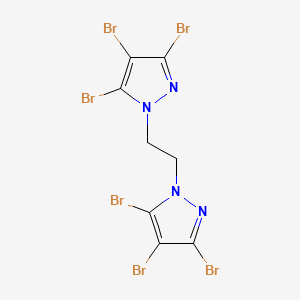

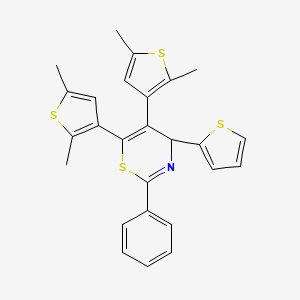
![1,10-Diphenyl-1H-naphtho[2,3-c]pyran-4(3H)-one](/img/structure/B14179099.png)

![1-Ethenyl-4,5-difluoro-2-[(propan-2-yl)oxy]benzene](/img/structure/B14179111.png)
![2,3-Piperazinedione, 1-[[4-(1,1-dimethylethyl)phenyl]methyl]-](/img/structure/B14179121.png)
![1-Ethyl-3-{[(2S)-pyrrolidin-2-yl]methyl}-2,3-dihydro-1H-imidazol-1-ium bromide](/img/structure/B14179132.png)
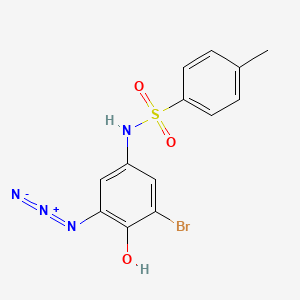
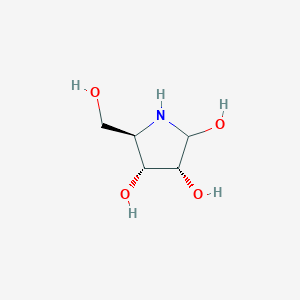

![2-[2-(Methoxymethoxy)pent-4-en-1-yl]-2-methyl-1,3-dioxolane](/img/structure/B14179150.png)
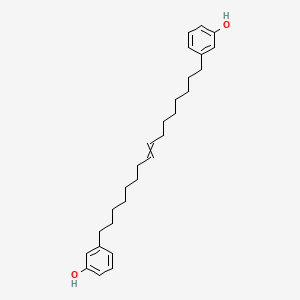
![(2R)-1-Cyano-3-[(4-methoxyphenyl)methoxy]propan-2-yl acetate](/img/structure/B14179170.png)
